molecular formula C12H10FN5 B12644684 1H-Purin-6-amine, N-((3-fluorophenyl)methyl)- CAS No. 67023-51-2

1H-Purin-6-amine, N-((3-fluorophenyl)methyl)-

Cat. No.: B12644684
CAS No.: 67023-51-2
M. Wt: 243.24 g/mol
InChI Key: YCDLTWDQNHQKPG-UHFFFAOYSA-N
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Description

1H-Purin-6-amine, N-((3-fluorophenyl)methyl)- is a chemical compound with the molecular formula C₁₂H₁₀FN₅ and a molecular weight of 243.092 g/mol It is a derivative of purine, a heterocyclic aromatic organic compound, and features a fluorophenyl group attached to the purine ring

Preparation Methods

The synthesis of 1H-Purin-6-amine, N-((3-fluorophenyl)methyl)- typically involves the reaction of purine derivatives with fluorophenylmethyl halides under specific conditions. One common method includes:

    Starting Materials: Purine derivative and 3-fluorobenzyl chloride.

    Reaction Conditions: The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

    Procedure: The purine derivative is dissolved in DMF, followed by the addition of potassium carbonate and 3-fluorobenzyl chloride.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1H-Purin-6-amine, N-((3-fluorophenyl)methyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized purine derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced purine derivatives.

    Substitution: The fluorophenyl group can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

1H-Purin-6-amine, N-((3-fluorophenyl)methyl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential role in biological systems, including its interaction with enzymes and nucleic acids.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving purine metabolism.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1H-Purin-6-amine, N-((3-fluorophenyl)methyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and specificity, allowing it to modulate biological pathways effectively. The compound may inhibit or activate enzymes involved in purine metabolism, leading to various biological effects .

Properties

CAS No.

67023-51-2

Molecular Formula

C12H10FN5

Molecular Weight

243.24 g/mol

IUPAC Name

N-[(3-fluorophenyl)methyl]-7H-purin-6-amine

InChI

InChI=1S/C12H10FN5/c13-9-3-1-2-8(4-9)5-14-11-10-12(16-6-15-10)18-7-17-11/h1-4,6-7H,5H2,(H2,14,15,16,17,18)

InChI Key

YCDLTWDQNHQKPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)CNC2=NC=NC3=C2NC=N3

Origin of Product

United States

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